Unveiling the Structure of Sofosbuvir Impurity D: A Technical Guide
Unveiling the Structure of Sofosbuvir Impurity D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical characterization of Sofosbuvir impurity D, a critical process-related impurity in the synthesis of the direct-acting antiviral agent Sofosbuvir. Understanding the nature of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Chemical Identity and Structure
Sofosbuvir impurity D is a diastereomer of Sofosbuvir, differing in the stereochemical configuration at the phosphorus atom. This subtle structural variance can significantly impact the molecule's biological activity and physicochemical properties.
Table 1: Chemical and Physical Properties of Sofosbuvir Impurity D
| Property | Value | Source |
| IUPAC Name | propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 529.45 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2743427-31-6 (Note: Some sources cite as N/A) | --INVALID-LINK-- |
The structural relationship between Sofosbuvir and its Impurity D is depicted below. The key difference lies in the spatial arrangement of the substituents around the chiral phosphorus center.
Caption: Stereochemical relationship between Sofosbuvir and Impurity D.
Formation Pathway
Sofosbuvir impurity D is a process-related impurity, meaning it is primarily formed during the synthesis of Sofosbuvir. The critical step leading to the formation of this diastereomer is the phosphoramidation of the nucleoside intermediate. This reaction creates a new stereocenter at the phosphorus atom. Without precise stereochemical control, a mixture of diastereomers (Sofosbuvir and Impurity D) can be produced.
Caption: General formation pathway of Sofosbuvir and Impurity D.
Achieving high diastereoselectivity in favor of the desired Sp-isomer (Sofosbuvir) is a key challenge in the manufacturing process and often involves the use of specific coupling agents, solvents, and temperature control.
Experimental Protocols for Characterization
Detailed experimental protocols for the synthesis and isolation of Sofosbuvir impurity D are often proprietary. However, the characterization of this impurity relies on standard analytical techniques employed in the pharmaceutical industry. The following outlines the typical methodologies used.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
A stability-indicating reverse-phase HPLC method is essential for separating Sofosbuvir from its impurities, including Impurity D.
Table 2: Typical HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of Sofosbuvir and its impurities.
Spectroscopic Characterization
The definitive structural elucidation of Sofosbuvir impurity D is achieved through a combination of spectroscopic techniques. While specific spectral data for Impurity D is not publicly available in detail, a Certificate of Analysis from a supplier would typically include the following.[1]
Table 3: Spectroscopic Data for Structural Confirmation
| Technique | Information Provided |
| ¹H NMR | Provides information on the number and types of protons, their chemical environment, and connectivity. Key signals would be compared to those of Sofosbuvir to identify stereochemical differences. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| ³¹P NMR | Crucial for confirming the stereochemistry at the phosphorus center, as the chemical shift will differ between the Sp and Rp diastereomers. |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that help confirm the overall structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule. |
Note: The acquisition of this data requires sophisticated instrumentation and specialized expertise in spectral interpretation. The specific parameters for each experiment (e.g., solvent, instrument frequency) would be detailed in the Certificate of Analysis.
Conclusion
Sofosbuvir impurity D is a critical process-related impurity that must be carefully monitored and controlled during the manufacturing of Sofosbuvir. Its identity as a diastereomer of the active pharmaceutical ingredient highlights the importance of stereoselective synthesis and robust analytical methods for ensuring drug quality. This guide provides a foundational understanding of the chemical structure, formation, and characterization of Sofosbuvir impurity D for professionals in the pharmaceutical sciences.
